molecular formula C6H4Cl2N4 B13921862 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine

5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B13921862
M. Wt: 203.03 g/mol
InChI Key: QNTXJOPLTSQUJL-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .

Preparation Methods

The synthesis of 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other triazolo[1,5-c]pyrimidine derivatives such as:

Properties

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

5,7-dichloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H4Cl2N4/c1-3-9-5-2-4(7)10-6(8)12(5)11-3/h2H,1H3

InChI Key

QNTXJOPLTSQUJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C=C(N=C2Cl)Cl

Origin of Product

United States

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